molecular formula C19H20N2O2 B5756398 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No. B5756398
M. Wt: 308.4 g/mol
InChI Key: DLLPLPZPRXRETP-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXAA or Vadimezan, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is thought to work by activating the STING (Stimulator of Interferon Genes) pathway in immune cells. This leads to the production of cytokines, which help to stimulate the immune system and target cancer cells for destruction.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to increase blood flow to tumors, which can help to improve the delivery of other cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and the immune response to cancer. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be difficult to work with due to its low solubility and instability in aqueous solutions.

Future Directions

There are a number of future directions for research on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and its effects on the immune system.
2. Development of more stable and soluble formulations of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for use in clinical trials.
3. Exploration of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
4. Investigation of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
5. Development of more efficient and cost-effective synthesis methods for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and related compounds.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a promising small molecule with potent anti-tumor activity and potential use in cancer treatment. While much remains to be learned about its mechanism of action and potential therapeutic applications, the extensive scientific research conducted on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide to date suggests that it may hold great promise for the future of cancer therapy.

Synthesis Methods

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep process that involves the reaction of 2-amino-4,5-dimethylbenzoic acid with 2-amino-5,6-dimethylbenzoxazole, followed by the addition of butanoyl chloride. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(11-15)19-21-16-9-12(2)13(3)10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLPLPZPRXRETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

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